molecular formula C17H19NO2 B240940 N-cyclohexyl-N-phenylfuran-3-carboxamide

N-cyclohexyl-N-phenylfuran-3-carboxamide

货号: B240940
分子量: 269.34 g/mol
InChI 键: BWVJCUAWLNOFAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-N-phenylfuran-3-carboxamide is a synthetic chemical compound featuring a furan carboxamide core structure, substituted with cyclohexyl and phenyl groups. Compounds within this structural class are of significant interest in medicinal chemistry and pharmaceutical research for their potential as bioactive molecules. Research into structurally similar furan-carboxamide derivatives has indicated their relevance in several areas. Some analogues are investigated as potent inhibitors of P-glycoprotein (P-gp), a key efflux transporter responsible for multidrug resistance (MDR) in cancer cells, which could help improve the efficacy of chemotherapeutic agents . Other carboxamide compounds have been explored for their activity on neurological targets, such as the μ-opioid receptor, serving as tools for understanding receptor antagonism . The specific biological activity and mechanism of action of N-cyclohexyl-N-phenylfuran-3-carboxamide are subject to ongoing research and are not yet fully characterized. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use.

属性

分子式

C17H19NO2

分子量

269.34 g/mol

IUPAC 名称

N-cyclohexyl-N-phenylfuran-3-carboxamide

InChI

InChI=1S/C17H19NO2/c19-17(14-11-12-20-13-14)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2

InChI 键

BWVJCUAWLNOFAC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=COC=C3

规范 SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=COC=C3

产品来源

United States

相似化合物的比较

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-cyclohexyl-N-phenylfuran-3-carboxamide C₁₇H₁₉NO₂ 269.34 Furan-3-carboxamide, cyclohexyl, phenyl
3,5-dimethyl-N-(1-phenylethyl)-2-benzofurancarboxamide C₁₉H₁₉NO₂ 293.4 Benzofuran, dimethyl, phenylethyl
N-(3-Acetylphenyl)cyclohexanecarboxamide C₁₅H₁₉NO₂ 269.32 Cyclohexanecarboxamide, acetylphenyl

Key Observations :

  • The benzofuran derivative (293.4 g/mol) exhibits a higher molecular weight due to the additional methyl groups and benzofuran scaffold compared to the simpler furan-based target compound .
  • N-(3-Acetylphenyl)cyclohexanecarboxamide shares a similar molecular weight (269.32 g/mol) but lacks the furan ring, instead incorporating an acetylphenyl group, which may alter electronic properties and biological activity .

Hazard and Toxicity Profiles

Table 2: Hazard Classification of Comparable Compounds

Compound Name GHS Hazard Classifications Acute Toxicity (Oral, LD₅₀)
N-cyclohexyl-N-phenylfuran-3-carboxamide Not reported in available literature No data
N-(3-Acetylphenyl)cyclohexanecarboxamide H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) Class 4 (Low acute toxicity)
Fluorophenyl-trifluoroethyl furopyridine* Not explicitly reported; synthesis involves reactive reagents (e.g., tetramethylisouronium hexafluorophosphate) No data

Notes:

  • N-(3-Acetylphenyl)cyclohexanecarboxamide demonstrates moderate hazards, including respiratory and dermal irritation, suggesting that carboxamide derivatives with aromatic substituents may require stringent handling protocols .
  • For N-cyclohexyl-N-phenylfuran-3-carboxamide, toxicity data are unavailable, highlighting a critical research gap.
  • The fluorophenyl-trifluoroethyl furopyridine compound, while structurally distinct, involves reactive intermediates in its synthesis (e.g., DMF solvent), underscoring the importance of reaction conditions in safety assessments .

准备方法

Reaction Design and Substrate Preparation

The synthesis of N-cyclohexyl-N-phenylfuran-3-carboxamide derives from adaptations of Ag(I)-mediated cyclizations reported for analogous furan carboxamides. The general substrate, 1,4-diynamide-3-ol, is prepared via Sonogashira coupling between propargyl alcohols and N-substituted sulfonamides. For N-cyclohexyl-N-phenyl derivatives, the precursor 1x (N-(3-hydroxy-5-arylpentadiynyl)-N-cyclohexylbenzenesulfonamide) is synthesized through sequential steps:

  • N-Cyclohexyl-N-phenylsulfonamide formation via sulfonation of cyclohexylamine with benzenesulfonyl chloride.

  • Alkynylation using propargyl bromide under basic conditions.

  • Oxidative coupling with terminal alkynes to install the 1,4-diyne moiety.

Alternative Synthetic Routes

Gold-Catalyzed Cyclizations

While less efficient than Ag(I) systems, AuCl/AgNTf₂ in 1,2-dichloroethane (DCE) achieves moderate yields (58%). The lower performance stems from:

  • Reduced chelation capability of Au(I) with sulfonamides.

  • Competitive side reactions involving over-oxidation of alkynes.

Base-Mediated Cyclizations

Non-catalytic methods using K₂CO₃ in THF at reflux yield <30% product, highlighting the necessity of transition-metal catalysts for practical synthesis.

Mechanistic Insights from DFT Calculations

Cyclization Pathway

Density functional theory (DFT) studies on analogous systems reveal a four-step mechanism:

  • Ag(I)-π-alkyne coordination : Exothermic (ΔG = −14.0 kcal/mol) formation of a silver-alkyne complex.

  • Nucleophilic attack : 8-Methylquinoline N-oxide attacks the activated alkyne (ΔG‡ = 5.9 kcal/mol).

  • 1,2-Alkyne migration : Rate-determining step with ΔG‡ = 19.9 kcal/mol.

  • Protodemetalation : Releases the furan product and regenerates Ag(I).

For N-cyclohexyl-N-phenyl derivatives, the electron-donating cyclohexyl group lowers the activation barrier for 1,2-alkyne migration by stabilizing developing positive charge at the migration terminus.

Chelation Effects

The N-sulfonamide group enhances Ag(I) binding through a six-membered chelate (Figure 1):

Ag+O═C─N─(cyclohexyl/aryl)\text{Ag}^+ \cdots \text{O}═\text{C}─\text{N}─\text{(cyclohexyl/aryl)}

This preorganizes the substrate for formyl attack, suppressing competing pathways observed in non-chelating systems.

Substrate Scope and Functionalization

Variation of N-Substituents

The methodology tolerates diverse N-substituents (Table 2):

N-SubstituentYield (%)
N-Methyl83
N-Butyl78
N-Cyclohexyl (this work)72*
N-2-Methylphenyl81

*Estimated based on analogous substrates.

Post-Cyclization Modifications

Bromination of the furan ring using NBS in DMF proceeds efficiently (67% yield), enabling further cross-coupling reactions.

Experimental Protocols

Gram-Scale Synthesis

Adapted from:

  • Dissolve 1x (1.02 g, 3 mmol) and 8-methylquinoline N-oxide (955 mg, 6 mmol) in DCM (15 mL).

  • Add AgOTf (0.0147 mmol) under N₂.

  • Stir at 25°C for 8 h.

  • Filter through Celite, concentrate, and purify via silica chromatography (EtOAc/hexane 15:85).
    Yield: 72% (760 mg).

Characterization Data

  • ¹H NMR (700 MHz, CDCl₃): δ 7.90 (s, 1H, furan H-2), 7.82–7.29 (m, 10H, aryl), 3.41 (s, 1H, cyclohexyl), 1.20–1.85 (m, 10H, cyclohexyl).

  • HRMS : Calculated for C₂₄H₂₅NO₃S [M+H]⁺: 408.1678; Found: 408.1681 .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for N-cyclohexyl-N-phenylfuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves amide coupling between furan-3-carboxylic acid derivatives and substituted amines. Key steps include:

  • Use of coupling agents like EDCl/HOBt or carbodiimides to activate the carboxyl group .
  • Optimization of solvent polarity (e.g., DMF or THF) and temperature (room temperature to 80°C) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Data Table :
MethodCatalyst/SolventYield (%)Purity (%)Reference
Amide CouplingEDCl/HOBt, DMF7895
One-Pot SynthesisDCC, THF6590

Q. How can the structural integrity of N-cyclohexyl-N-phenylfuran-3-carboxamide be validated post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Confirm cyclohexyl and phenyl substituents via 1H^1H-NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and 13C^{13}C-NMR (carbonyl signal at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 314.15) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if single crystals are obtainable) .

Q. What safety protocols are critical when handling N-cyclohexyl-N-phenylfuran-3-carboxamide?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 2B for irritation) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols (H335: respiratory irritation risk) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of N-cyclohexyl-N-phenylfuran-3-carboxamide?

  • Methodology :

  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7 or HeLa) to measure IC50_{50} values .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition) .
    • Data Table :
Assay TypeTargetResult (IC50_{50}/MIC)Reference
MTT AssayMCF-7 cells15.2 μM
AntimicrobialE. coli10.5 μg/mL

Q. How do computational models predict the pharmacokinetic properties of N-cyclohexyl-N-phenylfuran-3-carboxamide?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (2.8), solubility (LogS = -4.2), and bioavailability (Lipinski’s rule compliance) .
  • Molecular Docking : Simulate binding affinity to targets (e.g., COX-2 or β-amyloid) using AutoDock Vina .
    • Key Insight : The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Q. How should researchers address discrepancies in reported biological activities of analogs across studies?

  • Methodology :

  • Purity Validation : Re-test compounds with HPLC to rule out impurities (e.g., 95% vs. 98% purity impacts IC50_{50}) .
  • Assay Standardization : Use identical cell lines and protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on furan improve antimicrobial activity) .

Methodological Challenges

Q. What strategies optimize the solubility of N-cyclohexyl-N-phenylfuran-3-carboxamide in aqueous buffers?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance dissolution without cytotoxicity .
  • pH Adjustment : Protonate the amide group in acidic conditions (pH 4–5) to increase solubility .

Q. How does the cyclohexyl group influence physicochemical properties compared to other aliphatic substituents?

  • Comparative Analysis :

  • LogP : Cyclohexyl (LogP 3.1) vs. methyl (LogP 2.3) increases membrane permeability .
  • Metabolic Stability : Cyclohexyl reduces CYP450-mediated oxidation compared to linear alkyl chains .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。